molecular formula C20H23Cl2N5O3S B2645720 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride CAS No. 1215710-73-8

2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride

Katalognummer: B2645720
CAS-Nummer: 1215710-73-8
Molekulargewicht: 484.4
InChI-Schlüssel: LCQWZDUILQEPFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride is a synthetic small molecule featuring a spirocyclic triazaspirodecan core, a 4-chlorobenzyl substituent, and a thiazole-linked acetamide moiety. Commercial availability (e.g., Zhejiang Haiqiang Chemical Co., Ltd. ) highlights its relevance in pharmaceutical research.

Eigenschaften

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3S.ClH/c1-13-12-30-18(22-13)23-16(27)11-25-8-6-20(7-9-25)17(28)26(19(29)24-20)10-14-2-4-15(21)5-3-14;/h2-5,12H,6-11H2,1H3,(H,24,29)(H,22,23,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQWZDUILQEPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H25ClN4O3
  • Molecular Weight : 440.9 g/mol
  • IUPAC Name : 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride
  • CAS Number : Not specified in the sources.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity . For example, derivatives of triazole and thiazole have shown effectiveness against various cancer cell lines. The compound's structure suggests potential interactions with cellular targets involved in cancer progression:

Cell LineIC50 Value (µM)Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3

These findings are indicative of the compound's potential to inhibit tumor growth and warrant further investigation into its mechanism of action.

Antimicrobial Activity

The compound may also possess antimicrobial properties , similar to other thiazole-containing compounds which have been reported to exhibit activity against bacteria and fungi. A study highlighted that derivatives of thiazoles can inhibit metabolic enzymes critical for microbial survival:

MicroorganismActivityReference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory

This suggests that the compound could be explored as a potential antimicrobial agent.

The proposed mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in cancer metabolism.
  • Receptor Interaction : Potential binding to specific receptors involved in cell signaling pathways related to proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Influencing oxidative stress pathways which are crucial in cancer cell survival.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Triazole Derivatives : A study on mercapto-substituted triazoles showed significant anticancer activity against various human cancer cell lines, suggesting that structural similarities may confer similar benefits to the target compound .
  • Thiazole Compounds : Research has demonstrated that thiazole derivatives can effectively inhibit bacterial growth and exhibit antifungal properties, indicating a broad spectrum of biological activity .
  • Spiro Compounds : The spiro structure is known for its diverse biological activities, including anti-inflammatory and anticancer effects, making it a promising scaffold for drug development .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Key Structural Features:
  • Spirocyclic Core : The triazaspiro[4.5]decan system distinguishes it from simpler bicyclic amines.
  • Halogenated Benzyl Group : The 4-chlorobenzyl group enhances lipophilicity and may influence receptor binding.
Analogous Compounds:

2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS 2048273-77-2)

  • Differences : Lacks the triazaspiro system and thiazole moiety; features a diazaspiro[4.5]decan-3-one core.
  • Impact : Reduced hydrogen-bonding capacity due to fewer oxo groups and nitrogen atoms.

N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

  • Differences : Fluorine substitution instead of chlorine; diazaspiro core instead of triazaspiro.
  • Impact : Fluorine’s electronegativity may alter electronic properties and metabolic stability compared to chlorine.

N-Substituted 2-Arylacetamides (e.g., derivatives in ) Differences: Simpler acetamide structures without spirocyclic systems.

Table 1: Structural Comparison

Compound Core Structure Benzyl Substituent Heterocycle Molecular Weight
Target Compound 1,3,8-Triazaspiro[4.5]decan 4-Chloro 4-Methylthiazole ~500 (estimated)
2-(4-Chlorobenzyl)-diazaspiro 2,8-Diazaspiro[4.5]decan-3-one 4-Chloro None 315.24
Fluorobenzyl Diazaspiro 1,3-Diazaspiro[4.5]decan 4-Fluoro None ~340 (estimated)
N-(1,5-Dimethylpyrazol)acetamide Linear acetamide 3,4-Dichloro Pyrazole 375.22

Contrast with Analogues :

  • The diazaspiro compound uses piperazine intermediates, avoiding triazole incorporation.
  • Fluorobenzyl derivatives employ halogen-specific reagents (e.g., 4-fluorobenzyl chloride).

Crystallographic and Computational Insights

  • Structural Validation : Tools like SHELX and WinGX are critical for confirming spirocyclic geometry and hydrogen-bonding patterns.
  • Conformational Analysis : The triazaspiro core’s rigidity contrasts with the flexible pyrazole-acetamides in , impacting docking simulations.

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

To confirm the structure, use a combination of nuclear magnetic resonance (NMR) (1H and 13C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example, NMR can resolve the spiro ring system and substituent positions, while IR identifies functional groups like carbonyls and amides. X-ray crystallography (as demonstrated in related spiro compounds ) is critical for resolving stereochemical ambiguities. Purity can be validated via HPLC with UV detection (≥95% purity threshold) .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Follow strict safety regulations for handling halogenated and potentially toxic compounds. Use fume hoods, gloves, and protective eyewear. Refer to hazard codes such as H318 (eye irritation) and H302 (harmful if swallowed) . Pre-experiment safety exams (100% passing score required) and adherence to institutional Chemical Hygiene Plans are mandatory .

Q. What solvent systems are optimal for recrystallization to ensure high purity?

Ethanol-DMF mixtures (e.g., 3:1 ratio) are effective for recrystallizing acetamide derivatives, as demonstrated in similar thiazole-containing compounds. Slow cooling and vacuum filtration minimize residual solvent . Confirm purity via melting point analysis and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can statistical experimental design (DOE) optimize the synthesis yield of this compound?

Apply factorial design to identify critical parameters (e.g., reaction time, temperature, molar ratios). For example, a 2^3 factorial design can test variations in reflux duration (4–8 hours), acetic acid catalyst concentration (3–7 drops), and benzaldehyde equivalents (1.0–1.5 mol). Response surface methodology (RSM) then refines optimal conditions . Computational tools like quantum chemical reaction path searches (ICReDD methodology) can further reduce trial-and-error experimentation .

Q. What strategies resolve discrepancies in biological activity data across in vitro assays?

Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For inconsistent IC50 values, check assay conditions (pH, solvent DMSO concentration ≤0.1%) and compound stability (e.g., hydrolysis of the spiro ring in aqueous media). Use LC-MS to confirm compound integrity post-assay .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

Systematically modify substituents:

  • Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups to assess electronic effects.
  • Vary the thiazole methyl group to bulkier alkyl chains (e.g., ethyl, isopropyl) to probe steric influences. Use molecular docking (e.g., AutoDock Vina) to correlate structural changes with binding affinity to target proteins .

Q. What analytical techniques characterize degradation products under accelerated stability conditions?

Subject the compound to stress testing (40°C/75% RH for 4 weeks). Analyze degradation via UPLC-QTOF-MS to identify hydrolytic (e.g., cleavage of the acetamide bond) or oxidative products (e.g., sulfoxide formation on the thiazole ring). Compare degradation pathways to ICH guidelines Q1A(R2) .

Methodological Considerations

Q. How to design a scalable synthesis route for multi-gram quantities?

Transition from batch to flow chemistry for exothermic steps (e.g., chloroacetyl chloride additions). Use membrane separation technologies (e.g., nanofiltration) to purify intermediates efficiently . Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Q. What computational approaches predict metabolic liabilities of this compound?

Apply in silico tools like ADMET Predictor or GLORY to identify sites of Phase I metabolism (e.g., oxidation of the spiro ring or thiazole methyl group). Validate predictions with microsomal stability assays (human liver microsomes, NADPH cofactor) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.